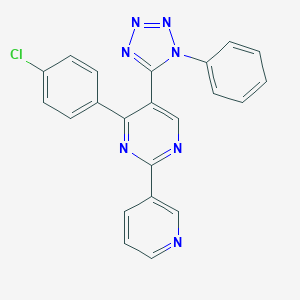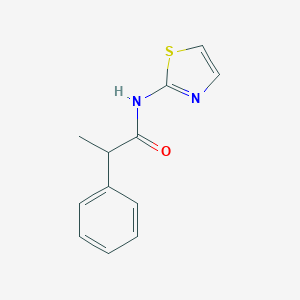
2-phenyl-N-(1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiazole derivatives. It is widely used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various cellular pathways. For instance, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
2-phenyl-N-(1,3-thiazol-2-yl)propanamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, it has been shown to reduce the levels of lipid peroxidation products, which are markers of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its broad spectrum of activity against various diseases. It has been reported to exhibit potent activity against cancer, bacteria, fungi, and inflammation. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-phenyl-N-(1,3-thiazol-2-yl)propanamide. One of the areas of focus is the development of novel derivatives with improved efficacy and bioavailability. Another area of focus is the investigation of the mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide, which can help to identify new targets for therapeutic intervention. Furthermore, the potential use of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in combination with other drugs or therapies is also an area of interest. Finally, the development of new delivery systems for 2-phenyl-N-(1,3-thiazol-2-yl)propanamide can help to improve its bioavailability and efficacy.
In conclusion, 2-phenyl-N-(1,3-thiazol-2-yl)propanamide is a promising chemical compound that has potential therapeutic properties. Its broad spectrum of activity against various diseases, low toxicity, and relatively simple synthesis method make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved efficacy and bioavailability.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide involves the reaction between 2-phenylthiourea and 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield and purity. This method has been reported in several research articles and is considered a reliable and efficient method for synthesizing 2-phenyl-N-(1,3-thiazol-2-yl)propanamide.
Applications De Recherche Scientifique
2-phenyl-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic activities. Several research studies have investigated the use of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in the treatment of various diseases such as cancer, bacterial infections, and inflammation.
Propriétés
Nom du produit |
2-phenyl-N-(1,3-thiazol-2-yl)propanamide |
|---|---|
Formule moléculaire |
C12H12N2OS |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2-phenyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H12N2OS/c1-9(10-5-3-2-4-6-10)11(15)14-12-13-7-8-16-12/h2-9H,1H3,(H,13,14,15) |
Clé InChI |
RUWBQESMSKMVFE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




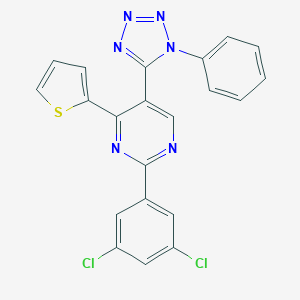
![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
![4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B258159.png)
![5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B258160.png)
![2-(4-Ethylphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258164.png)
![2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258165.png)
![(3E)-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258166.png)
![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)
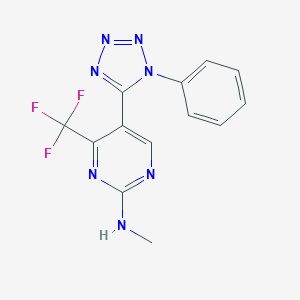
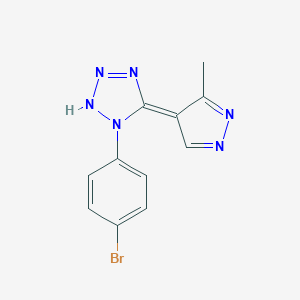
![5H,6H,7H-benzo[6,7]cyclohepta[1,2-d]pyrido[1,2-a]pyrimidin-9-ium](/img/structure/B258171.png)

